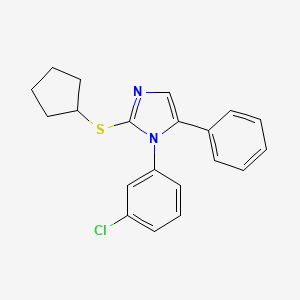

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interaction Studies

The study of imidazole derivatives often focuses on their crystal structures and molecular interactions due to their significance in understanding the compound's properties and potential applications. For example, the synthesis and crystal structure analysis of closely related imidazole derivatives reveal their molecular conformation, showing how phenyl rings are arranged in relation to the imidazole ring. This structural information is crucial for applications in material science and drug design, where the molecular geometry can influence the compound's interactions and functionality. Such studies highlight the importance of imidazole derivatives in developing new materials and pharmaceutical agents with specific properties and activities (Song & Shin, 1998).

Antifungal and Antibacterial Applications

Imidazole derivatives, including those structurally similar to 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole, are extensively researched for their antifungal and antibacterial properties. Their mechanism often involves disrupting the cell membrane or interfering with the biosynthesis of essential cellular components of pathogenic fungi and bacteria. This makes them valuable candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies on various imidazole compounds have shown promising antimicrobial activities, underscoring the potential of these derivatives in treating infectious diseases (Antolini et al., 1999).

Corrosion Inhibition

The application of imidazole derivatives in corrosion inhibition is another area of interest, particularly for protecting metals in acidic environments. The adsorption of these compounds on metal surfaces can form a protective layer, reducing corrosion rates significantly. This property is particularly valuable in industrial applications where corrosion resistance is crucial for material durability and longevity. Research into the corrosion inhibition efficiency of imidazole derivatives has shown their effectiveness in various conditions, highlighting their potential in materials science and engineering (Ouakki et al., 2019).

Pharmaceutical Research

In pharmaceutical research, imidazole derivatives are explored for their therapeutic potentials, such as anti-inflammatory, analgesic, and antiproliferative effects. Their ability to modulate various biological targets makes them attractive candidates for drug development. Studies have demonstrated the significant biological activities of these compounds, including their potential as novel therapeutic agents for treating inflammation, pain, and cancer. This underscores the versatility of imidazole derivatives in medicinal chemistry and their potential in developing new drugs (Abignente et al., 1993).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-phenylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2S/c21-16-9-6-10-17(13-16)23-19(15-7-2-1-3-8-15)14-22-20(23)24-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYZPENVENBXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)

![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)